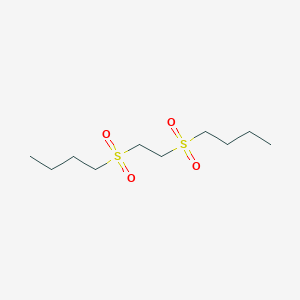

1,2-Bis(butylsulfonyl)ethane

Beschreibung

1,2-Bis(butylsulfonyl)ethane is an organosulfur compound with the molecular formula C₁₀H₂₂S₂O₄ and a molecular weight of 270.39 g/mol. Structurally, it consists of an ethane backbone substituted at both terminal positions with butylsulfonyl (–SO₂C₄H₉) groups.

Eigenschaften

CAS-Nummer |

16823-95-3 |

|---|---|

Molekularformel |

C10H22O4S2 |

Molekulargewicht |

270.4 g/mol |

IUPAC-Name |

1-(2-butylsulfonylethylsulfonyl)butane |

InChI |

InChI=1S/C10H22O4S2/c1-3-5-7-15(11,12)9-10-16(13,14)8-6-4-2/h3-10H2,1-2H3 |

InChI-Schlüssel |

MYGXWCOFMXCNRN-UHFFFAOYSA-N |

SMILES |

CCCCS(=O)(=O)CCS(=O)(=O)CCCC |

Kanonische SMILES |

CCCCS(=O)(=O)CCS(=O)(=O)CCCC |

Synonyme |

1,2-Bis(butylsulfonyl)ethane |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Sulfonyl Derivatives

- 1,2-Bis(phenylsulfonyl)ethane Formula: C₁₄H₁₄O₄S₂ Molecular Weight: 310.39 g/mol Key Differences: Replacing butyl with phenyl groups increases molecular weight and aromaticity, enhancing thermal stability but reducing solubility in non-polar solvents. Used in chemical synthesis as a stabilizing agent or intermediate . Applications: Potential crosslinker in polymer matrices or precursor for hybrid silica membranes (as seen in sulfonamide-based materials) .

Halogenated Derivatives

- 1,2-Bis(2-bromoethoxy)ethane

- Formula : C₆H₁₂Br₂O₂

- Molecular Weight : 275.97 g/mol

- Key Differences : Bromoethoxy groups introduce high reactivity for nucleophilic substitution, enabling use in pharmaceutical and agrochemical synthesis. Unlike sulfonyl groups, bromine enhances electrophilicity .

- Applications : Building block for drug candidates and functionalized polymers .

Sulfide vs. Sulfonyl

- 1,1-Bis(ethylsulfanyl)ethane Formula: C₆H₁₄S₂ Molecular Weight: 150.30 g/mol Key Differences: Sulfides (–S–) are less oxidized than sulfones (–SO₂–), making them more nucleophilic but less stable. The ethyl groups confer lower lipophilicity compared to butyl chains . Applications: Limited data, but sulfides are often intermediates in organic synthesis.

Physicochemical Properties

| Compound | Functional Group | Molecular Weight (g/mol) | Solubility | Stability |

|---|---|---|---|---|

| 1,2-Bis(butylsulfonyl)ethane | Sulfonyl | 270.39 | Moderate in organics | High (oxidized S) |

| 1,2-Bis(phenylsulfonyl)ethane | Sulfonyl | 310.39 | Low in polar solvents | Very high |

| 1,2-Bis(2-bromoethoxy)ethane | Bromoethoxy | 275.97 | High in DMSO | Moderate (sensitive to hydrolysis) |

| 1,1-Bis(ethylsulfanyl)ethane | Sulfide | 150.30 | High in ethers | Low (air-sensitive) |

Materials Science

- 1,2-Bis(butylsulfonyl)ethane: Potential use in hybrid silica membranes or polymer composites due to sulfonyl groups' ability to form covalent networks .

- 1,2-Bis(4-nitrophenoxy)ethane: Enhances thermal stability in polyimide films, critical for aerospace and electronics .

Catalysis and Coordination Chemistry

- 1,2-Bis(diphenylphosphino)ethane (dppe): A versatile bidentate ligand in transition-metal catalysis (e.g., Suzuki couplings). Phosphine groups offer strong electron-donating properties, unlike sulfonyl groups .

Pharmaceuticals

Flame Retardants

- 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE): Brominated flame retardant with bioaccumulation risks. Highlights the environmental trade-offs of halogenated derivatives .

Research Findings and Trends

- Synthetic Strategies : Oxidative coupling methods for sulfonyl derivatives (e.g., converting sulfides to sulfones) are critical for scalability .

- Environmental Impact : Brominated and chlorinated ethane derivatives (e.g., BTBPE) face regulatory scrutiny due to persistence and toxicity, urging alternatives like sulfonyl-based compounds .

- Thermal Stability : Sulfonyl groups outperform sulfides and ethers in high-temperature applications, as seen in polyimide and silica hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.